

The Pharmacokinetics and Pharmacodynamics of M7583 (TL-895): A Technical Guide

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Compound of Interest

Compound Name: M7583

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Abstract

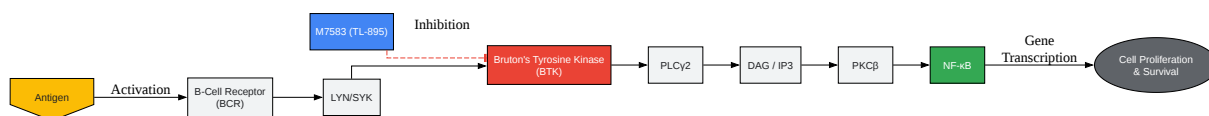
M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated target in various B-cell malignancies.[3]

M7583 is under development for the treatment of hematologic cancers such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic and pharmacodynamic data for **M7583**, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

M7583 is an orally bioavailable, ATP-competitive inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[5] This irreversible binding blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and trafficking.[3]

B-Cell Receptor Signaling Pathway and M7583 Inhibition



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **M7583** on BTK.

Pharmacodynamics: Preclinical and Clinical Data

The pharmacodynamic activity of **M7583** has been characterized through a series of in vitro and in vivo studies, as well as in clinical trials.

Table 1: Preclinical Pharmacodynamics of M7583 (TL-895)

Parameter	Value	Cell/System	Reference
BTK Inhibition (IC50)	1.5 nM (average)	Recombinant BTK	[1][2]
18.5 nM	Millipore Kinase Profiler	[6]	
BTK Autophosphorylation (Y223) Inhibition (IC50)	1-10 nM	Ramos Burkitt's lymphoma cells	[1][2]
Kinase Selectivity	Inhibited only 3 additional kinases with IC50 within tenfold of BTK activity	270-kinase panel	[1][2]
Cellular Activity (EC50)	12 nM (CD69 downregulation in B-cells, PBMC)	Human Peripheral Blood Mononuclear Cells (PBMCs)	[3]
21 nM (CD69 downregulation in B-cells, whole blood)	Human Whole Blood	[3]	
1-3 nM (Cytokine inhibition: IL-8, IL-1 β , MCP-1, MIP-1 α , IL-6)	Human Monocytes	[3]	
In Vitro Growth Inhibition (IC50)	~0.2 μ M	Primary Chronic Lymphocytic Leukemia (CLL) blasts	[6]
Varied	Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines	[6]	

Table 2: Clinical Pharmacodynamics of M7583 (Phase I, NCT02825836)

Parameter	Dose Regimen	Result	Patient Population	Reference
BTK Occupancy	900 mg once daily	>95%	Patients with B-cell malignancies	[3]
300 mg twice daily	>95%	Patients with B-cell malignancies	[3]	
Objective Response Rate (ORR)	Not specified	50%	Patients with B-cell malignancies	[3]
Disease Control Rate (DCR)	Not specified	78%	Patients with B-cell malignancies	[3]

Pharmacokinetics: Clinical Data

Pharmacokinetic data for **M7583** was collected during the Phase I clinical trial (NCT02825836). While detailed parameters such as C_{max}, AUC, and half-life for each dose cohort are not publicly available in the reviewed literature, the study concluded that **M7583** was rapidly absorbed and its exposure was dose-proportional.

Table 3: Clinical Pharmacokinetics of M7583 (Phase I, NCT02825836)

Parameter	Finding
Absorption	Rapidly absorbed
Dose Proportionality	Exposure was dose-proportional across the tested dose ranges

Note: Detailed quantitative pharmacokinetic data (e.g., C_{max}, AUC, T_{1/2}) are not available in the cited public abstracts.

Experimental Protocols

The following are representative, detailed protocols for the key experiments conducted to evaluate the pharmacokinetics and pharmacodynamics of **M7583**.

Disclaimer: These are representative protocols and may not reflect the exact internal standard operating procedures used in the specific studies cited.

BTK Occupancy Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the principles of a homogeneous, duplexed TR-FRET assay for measuring free and total BTK levels.

Objective: To quantify the percentage of BTK enzyme bound by **M7583** in clinical samples (e.g., PBMCs).

Materials:

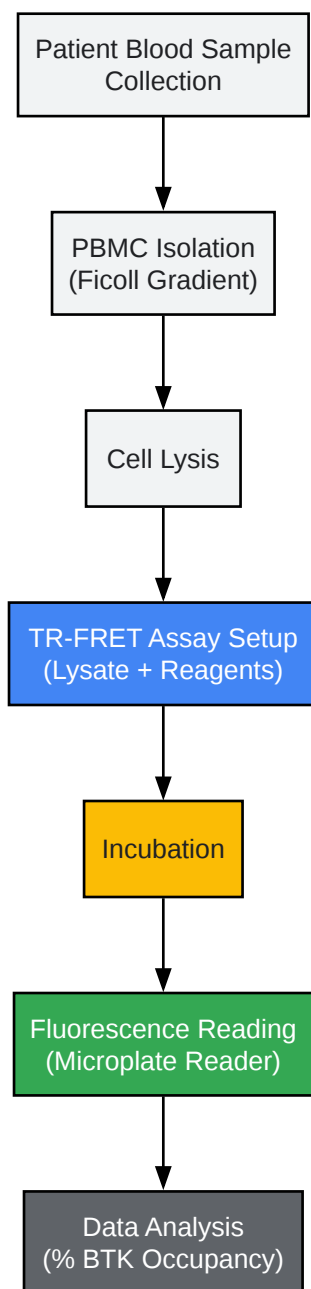
- PBMCs isolated from patient blood samples
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Terbium-conjugated anti-BTK antibody (donor fluorophore)
- Biotinylated affinity probe based on **M7583** structure
- G2-streptavidin (acceptor for free BTK)
- D2-coupled second anti-BTK antibody (binds to a different epitope, acceptor for total BTK)
- Wash buffers (e.g., PBS)
- Microplate reader capable of TR-FRET measurements

Procedure:

- Sample Collection and Preparation:

- Collect whole blood from patients at specified time points post-dose.
- Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
- Wash the cell pellet with cold PBS and lyse the cells with lysis buffer on ice.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing BTK.
- TR-FRET Assay:
 - In a 384-well microplate, add the cell lysate.
 - Add a master mix containing the terbium-conjugated anti-BTK antibody, the biotinylated **M7583** affinity probe, G2-streptavidin, and the D2-coupled anti-BTK antibody.
 - Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-4 hours) to allow for antibody and probe binding.
- Data Acquisition:
 - Measure the fluorescence at the emission wavelengths for both G2 (detecting free BTK) and D2 (detecting total BTK) using a TR-FRET-enabled microplate reader.
- Data Analysis:
 - Calculate the ratio of the acceptor and donor fluorescence signals for both free and total BTK.
 - Determine the percentage of BTK occupancy using the following formula: % Occupancy = $(1 - (\text{Signal_free_BTK} / \text{Signal_total_BTK})) * 100$

Representative Experimental Workflow: BTK Occupancy Assay



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